3-(benzylsulfonyl)-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(2-METHYLBUTAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-3-PHENYLMETHANESULFONYLPROPANAMIDE is a complex organic compound that features a thiadiazole ring, a phenylmethanesulfonyl group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-METHYLBUTAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-3-PHENYLMETHANESULFONYLPROPANAMIDE typically involves multiple steps, starting with the formation of the thiadiazole ring. This can be achieved through the cyclization of appropriate precursors under specific conditions. The phenylmethanesulfonyl group is then introduced via sulfonylation reactions, and the final propanamide moiety is added through amidation reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Industrial methods also focus on optimizing the use of raw materials and minimizing waste to ensure cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-METHYLBUTAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-3-PHENYLMETHANESULFONYLPROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
N-[5-(2-METHYLBUTAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-3-PHENYLMETHANESULFONYLPROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of N-[5-(2-METHYLBUTAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-3-PHENYLMETHANESULFONYLPROPANAMIDE involves its interaction with specific molecular targets and pathways. The thiadiazole ring and sulfonyl group are key functional groups that contribute to its activity. These groups can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[5-(2-METHYLBUTAN-2-YL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE
- N-(4-(BENZYLOXY)-2-METHYLBUTAN-2-YL)-3-METHYLANILINE
- N-(2,3-DIMETHYLBUTAN-2-YL)-3-METHYLANILINE
Uniqueness
N-[5-(2-METHYLBUTAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-3-PHENYLMETHANESULFONYLPROPANAMIDE is unique due to its specific combination of functional groups and structural features. The presence of the thiadiazole ring and sulfonyl group provides distinct chemical and biological properties that differentiate it from similar compounds .
Properties
Molecular Formula |
C17H23N3O3S2 |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
3-benzylsulfonyl-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide |
InChI |
InChI=1S/C17H23N3O3S2/c1-4-17(2,3)15-19-20-16(24-15)18-14(21)10-11-25(22,23)12-13-8-6-5-7-9-13/h5-9H,4,10-12H2,1-3H3,(H,18,20,21) |
InChI Key |
DHKXQQNRZLOBKE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=NN=C(S1)NC(=O)CCS(=O)(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.